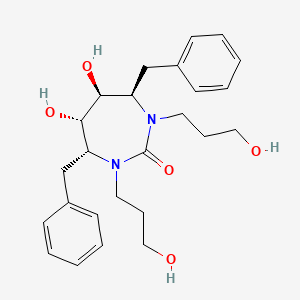
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of particular interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)-, typically involves several steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Cyclization Reactions: Intramolecular cyclization of appropriate precursors can lead to the formation of indole derivatives.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- undergoes various chemical reactions:
Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed include various substituted indoles and related heterocyclic compounds .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- lies in its specific structure, which imparts distinct pharmacological properties .
Properties
CAS No. |
184691-35-8 |
|---|---|
Molecular Formula |
C25H30N4O3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-methyl-3-[2-oxo-2-[3-(4-phenylpiperazin-1-yl)propylamino]ethyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C25H30N4O3/c1-27-22-11-6-5-10-20(22)21(24(27)25(31)32)18-23(30)26-12-7-13-28-14-16-29(17-15-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,26,30)(H,31,32) |
InChI Key |
ZIPQZGGCFLRWFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


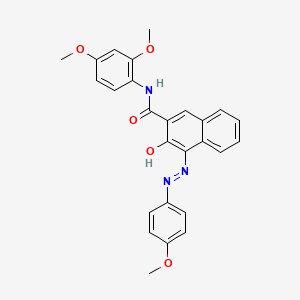
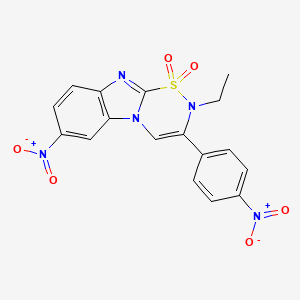
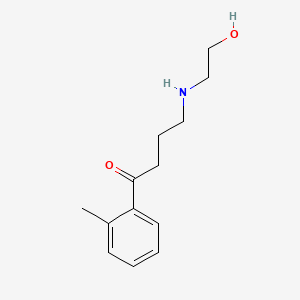
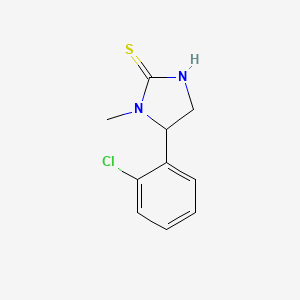
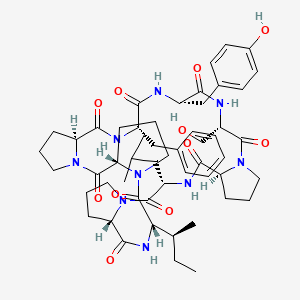

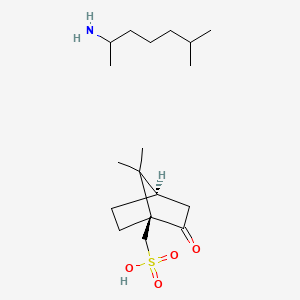

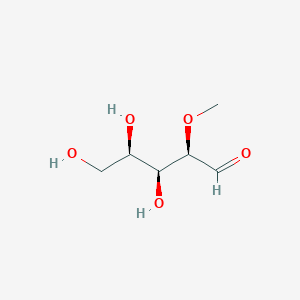

![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)

